
D-Ala2,MePhe4,Met5(O))enkephalinol
Übersicht
Beschreibung
FK-33-824 ist ein synthetisches Analogon des natürlich vorkommenden Met-Enkephalins, einem Pentapeptid, das an der Modulation von Schmerz und Emotionen im zentralen Nervensystem beteiligt ist . Diese Verbindung wurde entwickelt, um die Potenz und die systemische Absorption von Met-Enkephalin zu verbessern .
Vorbereitungsmethoden
FK-33-824 wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren, um die Pentapeptidkette zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid und N-Hydroxysuccinimid . Industrielle Produktionsverfahren umfassen großtechnische Peptidsynthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten .
Analyse Chemischer Reaktionen
Receptor Binding and Activation
DAMGO exhibits high-affinity binding to MOR-1, initiating conformational changes that activate downstream signaling pathways. Key findings include:
- G-protein activation : DAMGO triggers MOR-1 coupling to inhibitory G-proteins (Gαi/o), reducing intracellular cAMP levels via adenylyl cyclase inhibition .
- EC₅₀ for phosphorylation : DAMGO induces MOR-1 phosphorylation with an EC₅₀ of ~40 nM in transfected Neuro2A cells .
Table 1: Agonist-Dependent MOR-1 Phosphorylation
Agonist | Phosphorylation Efficiency | EC₅₀ (nM) | Antagonist Sensitivity |
---|---|---|---|
DAMGO | None observed | N/A | Naloxone-sensitive |
Morphine | High (6 mol phosphate/MOR) | 40 | Naloxone-sensitive |
β-Endorphin | Moderate | 40 | Naloxone-sensitive |
Receptor Internalization
DAMGO induces MOR-1 internalization via clathrin-mediated endocytosis, a process independent of analgesic tolerance:
- In morphine-tolerant rats, DAMGO retains its ability to internalize MOR-1 in spinal cord neurons without reduced efficacy .
- Internalization is not correlated with cross-tolerance, suggesting preserved receptor trafficking mechanisms .
Ion Channel Modulation
DAMGO inhibits presynaptic N-type Ca²⁺ channels, reducing neurotransmitter release:
- Mechanism : DAMGO suppresses Ca²⁺ influx by selectively blocking N-type channels, as shown in chick ciliary ganglion neurons .
- Effect on synaptic transmission : Reduces quantal content (m) by 30–50% at 1–10 μM concentrations without altering quantal size (q) .
Table 2: DAMGO-Induced Inhibition of Ca²⁺ Channels
Channel Type | Inhibition Efficiency | Key Antagonist | Experimental Model |
---|---|---|---|
N-type | >70% Δ[Ca²⁺]ₜ reduction | ω-Conotoxin | Chick ciliary ganglion |
L-type | No significant effect | Nifedipine | N/A |
Synthetic and Structural Insights
While synthesis details for DAMGO are proprietary, its design incorporates modifications to enhance MOR-1 selectivity and metabolic stability:
- Key modifications :
- Applications :
Comparative Pharmacology
DAMGO’s lack of MOR-1 phosphorylation (unlike morphine) suggests unique receptor interaction dynamics . This property may underlie its distinct signaling bias, favoring G-protein activation over β-arrestin recruitment.
Wissenschaftliche Forschungsanwendungen
Pain Management
Mechanism of Action
D-Ala2,MePhe4,Met5(O)enkephalinol functions as a potent agonist at mu-opioid receptors, leading to effective analgesic properties. Research indicates that this compound can significantly reduce pain responses in animal models, suggesting its potential for therapeutic use in managing acute and chronic pain conditions.
Case Studies
- In a study focusing on morphine-tolerant rats, D-Ala2,MePhe4,Met5(O)enkephalinol demonstrated the ability to induce internalization of mu-opioid receptors without altering the signaling pathways typically associated with morphine tolerance. This finding suggests that D-Ala2,MePhe4,Met5(O)enkephalinol may provide effective analgesia even in patients who have developed tolerance to traditional opioids .
- Another investigation highlighted the compound's role in modulating gastrointestinal motility through its action on mu-opioid receptors in the ileum. The results indicated that it could influence electrolyte and amino acid transport, which is crucial for managing conditions like irritable bowel syndrome .
Addiction Research
Role in Substance Use Disorders
D-Ala2,MePhe4,Met5(O)enkephalinol has been implicated in studies examining the neurobiological mechanisms underlying addiction. Its interaction with opioid receptors helps elucidate the pathways involved in reward and reinforcement behaviors associated with substance use disorders.
Research Findings
- Recent studies suggest that enkephalins play a significant role in modulating dopamine release in the brain's reward circuitry. Manipulating these pathways may provide insights into developing treatments for addiction . The compound's ability to activate mu-opioid receptors could potentially counteract withdrawal symptoms or cravings associated with opioid dependence.
- Investigations into the enkephalinergic system reveal that D-Ala2,MePhe4,Met5(O)enkephalinol may influence conditioned reinforcing effects of drugs. This opens avenues for exploring its use as a therapeutic agent aimed at reducing relapse rates in recovering addicts .
Neurobiological Studies
Implications for Neurotransmission
The compound's ability to interact with various opioid receptors allows researchers to explore its effects on neurotransmission and neuronal plasticity. Understanding these interactions can provide valuable insights into neurodegenerative diseases and mental health disorders.
Experimental Applications
- D-Ala2,MePhe4,Met5(O)enkephalinol has been utilized in experiments assessing G-protein activation and cAMP inhibition via mu-opioid receptors. These studies contribute to our understanding of how opioids modulate cellular signaling pathways .
- Additionally, its application in studying nociception highlights the importance of opioid peptides in pain pathways and their potential modulation through targeted therapies .
Comparative Effectiveness Research
Utilization in Clinical Trials
The compound serves as a positive control in various pharmacological assays aimed at understanding opioid receptor dynamics and their physiological effects. Its effectiveness compared to other opioid derivatives can help refine treatment protocols for pain management and addiction therapy.
Wirkmechanismus
FK-33-824 exerts its effects by binding to opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain and emotion, leading to analgesic and anxiolytic effects . The molecular targets include the mu-opioid receptor and delta-opioid receptor .
Vergleich Mit ähnlichen Verbindungen
FK-33-824 ähnelt anderen Enkephalin-Analoga wie Methionin-Enkephalin und Leucin-Enkephalin . FK-33-824 ist einzigartig in seiner verstärkten Potenz und systemischen Absorption . Weitere ähnliche Verbindungen sind:
Methionin-Enkephalin: Ein natürlich vorkommendes Enkephalin mit ähnlichen analgetischen Eigenschaften.
Leucin-Enkephalin: Ein weiteres natürlich vorkommendes Enkephalin mit ähnlichen Wirkungen.
D-Ala2, MePhe4, Met(O)5-Enkephalin-ol: Ein synthetisches Analogon mit ähnlichen Eigenschaften.
Biologische Aktivität
D-Ala2,MePhe4,Met5(O)enkephalinol is a synthetic analog of enkephalins, which are endogenous opioid peptides that play significant roles in pain modulation and various physiological processes. This compound exhibits unique pharmacological properties due to its structural modifications, particularly at positions 2, 4, and 5 of the enkephalin backbone.
Structure and Composition
D-Ala2,MePhe4,Met5(O)enkephalinol has the chemical formula C29H41N5O7S and a molecular weight of approximately 585.7 g/mol. Its structure includes:
- D-Alanine (D-Ala) at position 2
- Methionine sulfoxide (Met5(O)) at position 5
- Meta-phenylalanine (MePhe) at position 4
This specific arrangement enhances its affinity for opioid receptors compared to natural enkephalins.
Opioid Receptor Affinity
D-Ala2,MePhe4,Met5(O)enkephalinol demonstrates high binding affinity for delta (δ) and mu (μ) opioid receptors. Research indicates that this compound can induce significant analgesic effects:
- Analgesia : The compound has been shown to produce potent analgesic effects comparable to morphine in various animal models. For instance, studies involving guinea pigs demonstrated that the compound could effectively modulate pain responses through opioid receptor activation .
The mechanism by which D-Ala2,MePhe4,Met5(O)enkephalinol exerts its effects involves:
- Receptor Activation : Binding to opioid receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels.
- Hyperpolarization of Neurons : The compound causes membrane hyperpolarization in neuronal cells by increasing potassium conductance .
- Inhibition of Neurotransmitter Release : It reduces the release of pro-nociceptive neurotransmitters in the spinal cord and peripheral nervous system.
Study on Analgesic Effects
A study conducted on guinea pigs assessed the analgesic properties of D-Ala2,MePhe4,Met5(O)enkephalinol using the ileum contraction model. The results indicated that the compound significantly reduced contractions induced by electrical stimulation, showcasing its potential as a therapeutic agent for pain management .
Study Parameter | Result |
---|---|
Species | Guinea Pigs |
Model | Isolated Ileum Contraction |
Dose Administered | Varies (specific doses not disclosed) |
Observed Effect | Significant reduction in contraction |
Mechanism | Opioid receptor activation |
Pharmacokinetics
The pharmacokinetic profile of D-Ala2,MePhe4,Met5(O)enkephalinol has been characterized in animal models. Key findings include:
- Absorption : Rapid absorption post-injection.
- Distribution : High distribution in brain tissues correlating with analgesic efficacy.
- Metabolism : Primarily metabolized by peptidases; however, the methionine sulfoxide modification provides resistance to enzymatic degradation compared to natural enkephalins .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHONGSQNXMPH-IQNHEXCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880074 | |
Record name | Sandoz FK 33-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64854-64-4 | |
Record name | FK 33-824 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sandoz FK 33-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.